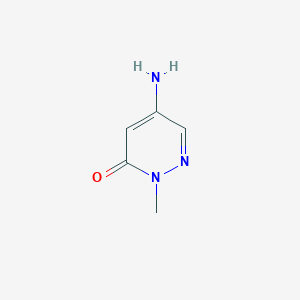

5-Amino-2-methyl-2,3-dihydropyridazin-3-one

Description

Propriétés

IUPAC Name |

5-amino-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-5(9)2-4(6)3-7-8/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAQLMJPMMISNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441637 | |

| Record name | 5-Amino-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13506-27-9 | |

| Record name | 5-Amino-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-methyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hydrazine Hydrate Cyclization of Suitable Precursors

A common approach to prepare dihydropyridazin-3-one derivatives, including 5-amino substituted analogs, involves cyclization of hydrazine hydrate with appropriately functionalized precursors such as substituted furanones or aroyl propionic acids.

General Reaction : Refluxing hydrazine hydrate with 3-[2-(substituted phenyl)hydrazono]-5-phenylfuran-2(3H)-ones in absolute ethanol leads to pyridazin-3(2H)-one derivatives. This method is adaptable to introduce amino groups at the 5-position by selecting suitable hydrazone precursors.

Example : The synthesis of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one was achieved by refluxing the corresponding hydrazono-furanone with hydrazine hydrate, setting a precedent for similar pyridazinone syntheses.

Cyclization via Succinic Anhydride and Hydrazine Hydrate

Another widely reported method involves the formation of 4-oxo-butyric acid derivatives through Friedel-Crafts acylation, followed by cyclization with hydrazine hydrate to yield pyridazinones:

This method is effective for introducing various substituents on the pyridazinone ring, including amino and methyl groups, by modifying the aromatic starting material.

Azide Method for Hydrazide Coupling

A more specialized synthetic route involves the formation of hydrazides followed by diazotization and coupling with amino acid esters:

This one-pot method allows for efficient synthesis of amino-substituted pyridazinones with potential for further functionalization.

Mannich-Type Reaction for Substituted Pyridazinones

The Mannich reaction is utilized to introduce aminoalkyl substituents on the pyridazinone ring:

Method :

This approach is notable for its mild conditions and ability to introduce diverse amine functionalities.

Isoxazole-Pyridazinone Ring Opening and Subsequent Functionalization

Advanced synthetic routes involve opening isoxazole rings fused to pyridazinones, followed by hydrolysis and acylation steps:

This method allows for the preparation of 5-amino substituted pyridazinones with additional functionalities such as carboxylic acid amides.

Comparative Table of Preparation Methods

Detailed Research Findings

Yields and Purity : The hydrazine hydrate cyclization methods typically afford yields ranging from 60% to 85%, with products purified by recrystallization or chromatography. The azide coupling method yields are moderate (~50-70%) but offer high regioselectivity.

Spectroscopic Characterization : Key characterization involves IR spectroscopy showing characteristic C=O stretching around 1650 cm⁻¹, and N-H stretching near 3200 cm⁻¹. ^1H NMR spectra confirm the presence of amino and methyl groups with singlets around δ 2.3-2.4 ppm for methyl protons and singlets or broad signals for NH₂ protons.

Functional Group Transformations : Phosphorus oxychloride and phosphorus pentasulfide have been used to derivatize pyridazinones to chlorinated or thione analogs, demonstrating the versatility of the pyridazinone scaffold for further modification.

Reaction Conditions : Most reactions are conducted under reflux conditions in ethanol or acetone, with reaction times ranging from several hours to overnight. Use of anhydrous conditions and inert atmosphere is recommended to avoid side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted pyridazinones .

Applications De Recherche Scientifique

Pharmaceuticals

5-Amino-2-methyl-2,3-dihydropyridazin-3-one and its derivatives have been investigated for their therapeutic potential. Key areas include:

- Anti-inflammatory Agents : The compound has shown promise in reducing inflammation, making it a candidate for developing anti-inflammatory medications .

- Anticancer Properties : Research indicates that derivatives of this compound may act as anticancer agents through various mechanisms, including apoptosis induction in cancer cells .

- Neuroprotective Effects : Studies have highlighted its potential role in protecting against neurodegenerative diseases by modulating inflammatory responses and neuronal damage .

Agricultural Applications

The compound is also explored for its utility in agrochemicals:

- Herbicides : Certain derivatives demonstrate herbicidal activity, suggesting applications in weed management strategies.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in various models | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Protects neurons from amyloid-beta toxicity |

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating enzyme interactions and metabolic pathways:

Mécanisme D'action

The mechanism of action of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with various molecular targets and pathways. It is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation. This inhibition can lead to its potential use as an antiplatelet agent .

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Bioactivity

- Halogen Substitution: Iodo (e.g., 5-Iodo-2-phenyl-2,3-dihydropyridazin-3-one) and bromo derivatives exhibit distinct reactivity profiles.

- Amino Group Positioning: The 5-amino group is critical for hydrogen bonding interactions, a feature shared with antimicrobial analogs like 5-Amino-4-chloropyridazin-3(2H)-one .

Activité Biologique

5-Amino-2-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Melting Point : Approximately 190-193 °C

- Structural Features : The compound features an amino group at the 5-position and a methyl group at the 2-position of the pyridazin ring, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Calcium Ion Influx Inhibition : It inhibits calcium ion influx, which is crucial for activating platelet aggregation. This suggests potential use as an antiplatelet agent.

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in the context of phosphodiesterase inhibition, which plays a role in various signaling pathways .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Antitumor Activity : Preliminary investigations suggest that it may exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology.

- Anti-inflammatory Effects : The compound has been evaluated for anti-inflammatory properties, contributing to its potential therapeutic applications in conditions characterized by inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria | |

| Antitumor | Cytotoxic effects observed in cancer cell lines | |

| Anti-inflammatory | Potential to reduce inflammatory responses | |

| Antiplatelet | Inhibits calcium influx related to platelet aggregation |

Case Study: Antitumor Activity

In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, it was found that:

- The compound displayed significant cytotoxicity with IC values below those of standard chemotherapeutics like doxorubicin.

- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Q. How are advanced computational models used to predict the metabolic fate of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.